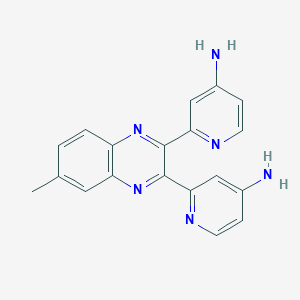
2,2'-(6-Methylquinoxaline-2,3-diyl)bis(pyridin-4-amine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(6-Methylquinoxaline-2,3-diyl)bis(pyridin-4-amine) is a heterocyclic aromatic compound with the molecular formula C19H16N6. This compound is characterized by the presence of a quinoxaline core substituted with a methyl group and two pyridin-4-amine groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(6-Methylquinoxaline-2,3-diyl)bis(pyridin-4-amine) typically involves the condensation of 6-methylquinoxaline-2,3-diamine with pyridine-4-carbaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions: 2,2’-(6-Methylquinoxaline-2,3-diyl)bis(pyridin-4-amine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine rings
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions often require a base and are conducted under reflux conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can produce various substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
2,2’-(6-Methylquinoxaline-2,3-diyl)bis(pyridin-4-amine) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2,2’-(6-Methylquinoxaline-2,3-diyl)bis(pyridin-4-amine) involves its interaction with specific molecular targets and pathways. The compound’s quinoxaline core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to a range of biological effects, including antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Quinoxaline: A simpler analog without the pyridine substituents.
6-Methylquinoxaline: Lacks the pyridin-4-amine groups.
Pyridin-4-amine: A simpler structure without the quinoxaline core
Uniqueness: 2,2’-(6-Methylquinoxaline-2,3-diyl)bis(pyridin-4-amine) is unique due to its combination of a quinoxaline core with pyridin-4-amine groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
143628-60-8 |
|---|---|
Fórmula molecular |
C19H16N6 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
2-[3-(4-aminopyridin-2-yl)-6-methylquinoxalin-2-yl]pyridin-4-amine |
InChI |
InChI=1S/C19H16N6/c1-11-2-3-14-15(8-11)25-19(17-10-13(21)5-7-23-17)18(24-14)16-9-12(20)4-6-22-16/h2-10H,1H3,(H2,20,22)(H2,21,23) |
Clave InChI |
FJTOPBRROIUFKU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(C(=N2)C3=NC=CC(=C3)N)C4=NC=CC(=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Chlorobenzyl)sulfanyl]-6-methylpyridazine](/img/structure/B12927274.png)




![N-(2,6-Dichlorophenyl)-7-fluoro-5-hydroxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide](/img/structure/B12927301.png)
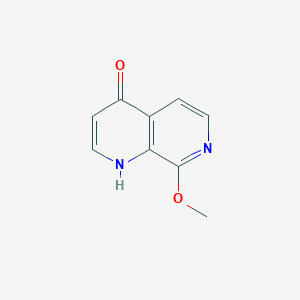
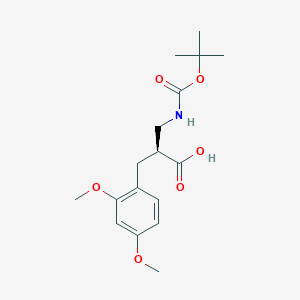
![2-(4-(Methylamino)phenyl)benzo[d]thiazol-5-ol](/img/structure/B12927322.png)
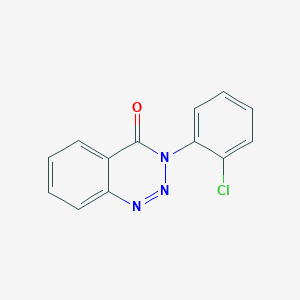
![1-(Imidazo[5,1-b]thiazol-2-yl)propan-1-one](/img/structure/B12927325.png)
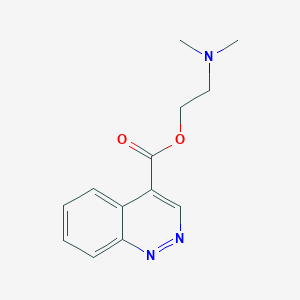
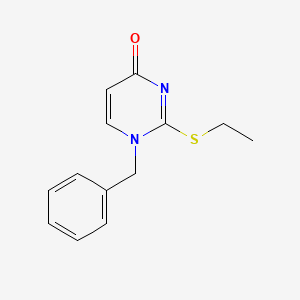
![1-((5-Methyl-1,2,3,4-tetrahydro-[1,1'-biphenyl]-4-yl)amino)-2-oxoethyl pyrimidine-5-carboxylate](/img/structure/B12927353.png)
